(4,5-dimethoxy-2-nitrophenyl)methyl N-(3-triethoxysilylpropyl)carbamate
Overview
Description
Nitroveratryloxycarbonylamidopropyltriethoxysilane, 10% in tetrahydrofuran, is an organic compound with the molecular formula C19H32N2O9Si and a molar mass of 460.55 g/mol . It is a colorless or yellowish oily liquid that is soluble in organic solvents such as ethanol and dimethylformamide but insoluble in water . This compound is commonly used as an intermediate in organic synthesis, particularly in the fields of drug synthesis and surfactant preparation .
Scientific Research Applications
Nitroveratryloxycarbonylamidopropyltriethoxysilane has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the preparation of surfactants and other biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of insecticides, fungicides, and other industrial chemicals.
Safety and Hazards
DESDP has certain toxicity . Safety measures should be taken when using it to avoid contact with skin and eyes . Violent vibration during storage and handling should be avoided to prevent leakage and fire . In the event of accidental exposure to the substance, it is recommended to rinse immediately with plenty of water and seek medical attention as soon as possible .
Mechanism of Action
Target of Action
Nitroveratryloxycarbonylamidopropyltriethoxysilane is a complex organic compoundCompounds with similar structures, such as those containing a nitroveratryl group, have been used in the chemical synthesis of peptides . The nitroveratryl group acts as a thiol-protecting group, which can be cleaved by photolysis under ambient conditions .
Mode of Action
Based on its structural similarity to other nitroveratryl compounds, it may interact with its targets through a process of photolysis . This involves the absorption of light, leading to a chemical reaction that breaks certain bonds within the molecule. This process can be used to control the formation of disulfide bonds in the chemical synthesis of complex peptides .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of peptides, suggesting that it may play a role in protein synthesis and modification .
Pharmacokinetics
Similar compounds have been used in drug synthesis, suggesting that they may have desirable pharmacokinetic properties .
Result of Action
Based on its structural similarity to other nitroveratryl compounds, it may play a role in the formation of disulfide bonds in peptides, which are crucial for the structure and function of proteins .
Action Environment
The photolysis process that cleaves the nitroveratryl group is dependent on light, suggesting that light exposure could be an important environmental factor .
Preparation Methods
The synthesis of nitroveratryloxycarbonylamidopropyltriethoxysilane involves a series of chemical reactions, including esterification and nitration . The specific preparation method is complex and requires careful control of reaction conditions to ensure the desired product is obtained . Industrial production methods typically involve the use of specialized equipment to handle the compound’s sensitivity to moisture and its potential toxicity .
Chemical Reactions Analysis
Nitroveratryloxycarbonylamidopropyltriethoxysilane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Nitroveratryloxycarbonylamidopropyltriethoxysilane can be compared with other similar compounds, such as:
Nitroveratryloxycarbonylamidopropyltrimethoxysilane: This compound has similar chemical properties but differs in its solubility and reactivity.
Nitroveratryloxycarbonylamidopropyltriethoxysilane, 5% in tetrahydrofuran: This compound has a lower concentration of the active ingredient and may have different applications and reactivity.
The uniqueness of nitroveratryloxycarbonylamidopropyltriethoxysilane lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in various fields .
Properties
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl N-(3-triethoxysilylpropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O9Si/c1-6-28-31(29-7-2,30-8-3)11-9-10-20-19(22)27-14-15-12-17(25-4)18(26-5)13-16(15)21(23)24/h12-13H,6-11,14H2,1-5H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDOPGWLVQHREO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)OCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O9Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901148056 | |
Record name | (4,5-Dimethoxy-2-nitrophenyl)methyl N-[3-(triethoxysilyl)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901148056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188541-09-5 | |
Record name | (4,5-Dimethoxy-2-nitrophenyl)methyl N-[3-(triethoxysilyl)propyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188541-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4,5-Dimethoxy-2-nitrophenyl)methyl N-[3-(triethoxysilyl)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901148056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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